molecular formula C15H24BrN3O3S2 B2665287 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235137-01-5

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No. B2665287
CAS RN: 1235137-01-5
M. Wt: 438.4
InChI Key: FBXJJYHYSJUFTF-UHFFFAOYSA-N
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Description

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H24BrN3O3S2 and its molecular weight is 438.4. The purity is usually 95%.
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Scientific Research Applications

Applications in N-heterocycle Synthesis

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology is particularly effective for generating structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are crucial motifs in many natural products and therapeutic agents. The review by Philip et al. (2020) highlights these applications, underscoring the significance of sulfinamide-mediated asymmetric synthesis in accessing a wide array of biologically relevant structures R. Philip, S. Radhika, P. Saranya, & G. Anilkumar, 2020.

Sulfonamides in Drug Development

Sulfonamides as Therapeutic Agents : The sulfonamide group is a staple in pharmaceutical chemistry, contributing to a wide range of clinically used drugs across various therapeutic categories. Carta et al. (2012) review the evolution of sulfonamides in drug development, from diuretics and carbonic anhydrase inhibitors to novel anticancer and kinase inhibitor drugs. This review emphasizes the adaptability of the sulfonamide moiety in addressing diverse therapeutic targets, including its role in emerging drugs like pazopanib, a multi-targeted receptor tyrosine kinase inhibitor F. Carta, A. Scozzafava, & C. Supuran, 2012.

Sulfonamide Inhibitors

Broad-Spectrum Inhibitory Activity : Gulcin and Taslimi (2018) provide an overview of sulfonamide compounds' significance as inhibitors against a wide range of enzymes and targets, highlighting their roles in treating bacterial infections and other conditions. This review underscores the primary sulfonamides' enduring importance in generating valuable drugs and drug candidates, including those with antiviral, anticancer, and anti-inflammatory activities I. Gulcin & Parham Taslimi, 2018.

Environmental and Health Impacts

Degradation and Toxicity Studies : The environmental persistence and potential health impacts of sulfonamide antibiotics, as detailed by Liu and Avendaño (2013), illustrate the broader context of sulfonamide research. Their review on microbial degradation pathways and the environmental fate of these compounds provides essential insights into managing and mitigating the risks associated with widespread sulfonamide use Jinxia Liu & Sandra Mejia Avendaño, 2013.

properties

IUPAC Name

4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O3S2/c1-15(2,3)18-14(20)19-8-6-11(7-9-19)10-17-24(21,22)13-5-4-12(16)23-13/h4-5,11,17H,6-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJJYHYSJUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

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